N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Catalog No.
S12790453
CAS No.
M.F
C19H24N4O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-y...

Product Name

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

IUPAC Name

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

UJZOAWFAGJVEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide, also known by its CAS number 289472-78-2, is a complex organic compound that belongs to the class of pyrazinecarboxamides. Its molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 356.42 g/mol. The compound features a distinctive structure characterized by a pyrazine ring substituted with a carboxamide group and an amino acid derivative. This structure contributes to its potential biological activity and applications in medicinal chemistry.

The reactivity of N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of the pyrazine ring may allow for electrophilic substitution reactions, particularly at the nitrogen atoms or carbon atoms adjacent to the nitrogen.

Research indicates that N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide exhibits notable biological activities, particularly as a proteasome inhibitor. This property makes it relevant in cancer research, where proteasome inhibitors are utilized to induce apoptosis in cancer cells. The compound's structural similarities to known proteasome inhibitors suggest it may interfere with cellular protein degradation pathways, thus influencing cell cycle regulation and apoptosis.

The synthesis of N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine core is synthesized through cyclization reactions.
  • Amidation: The introduction of the carboxamide group is achieved through reaction with amines under coupling conditions.
  • Side Chain Addition: The 3-methylbutylamino group is added via nucleophilic substitution or reductive amination techniques.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting proteasome-related pathways in cancer therapy.
  • Biochemical Research: As a tool compound for studying proteasome inhibition and related cellular processes.

Its unique structure and biological activity make it a subject of interest in medicinal chemistry.

Interaction studies involving N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide focus on its binding affinity to proteasomes and other cellular proteins. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To assess real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

Such studies help elucidate the mechanism of action and efficacy of the compound in biological systems.

N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide shares structural features with several related compounds, which can be compared based on their biological activity and chemical properties:

Compound NameCAS NumberMolecular FormulaBiological Activity
Bortezomib179324-69-7C_{19}H_{25}N_{4}O_{4}Proteasome inhibitor
Carfilzomib868540-17-4C_{22}H_{29}N_{5}O_{4}Proteasome inhibitor
Ixazomib936563-96-1C_{21}H_{24}N_{4}O_{4}Proteasome inhibitor

Uniqueness

While these compounds share a common mechanism as proteasome inhibitors, N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide is distinguished by its specific side chain structure, which may confer unique pharmacokinetic properties or selectivity for certain proteasome subtypes compared to others.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

340.18992602 g/mol

Monoisotopic Mass

340.18992602 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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